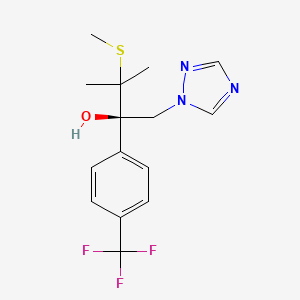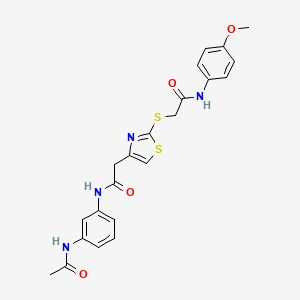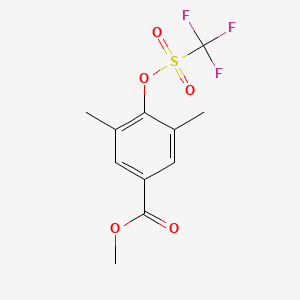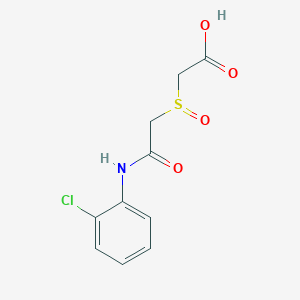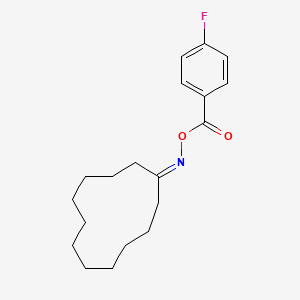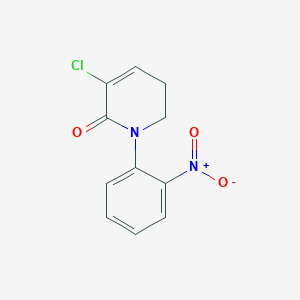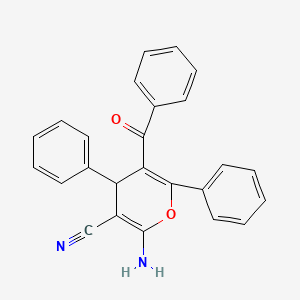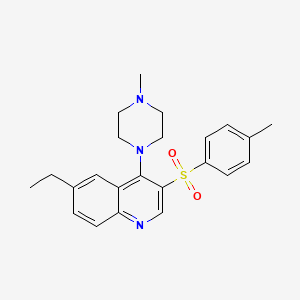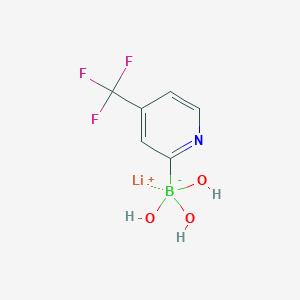
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate” is a chemical compound with the CAS Number: 1393822-85-9 . Its molecular weight is 214.87 . The IUPAC name for this compound is lithium trihydroxy (4- (trifluoromethyl)pyridin-2-yl)borate . The compound is stored in a freezer .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.87 . It is stored in a freezer . Unfortunately, other specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
- Organoboron compounds derived from pyridine, including lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate, have been synthesized and characterized through various methods. These compounds exhibit potential in the formation of complex anions and esterification processes (Mikhaĭlov & Kozminskaya, 1959).
Applications in Cross-Coupling Reactions
- Lithium trihydroxy and triisopropoxy 2-borate salts (LTBS), including those derived from pyridine, have been utilized in modified Suzuki–Miyaura cross-coupling reactions. These salts offer a stable and effective alternative for cross-coupling processes, providing a significant advantage over unstable boronic acids and boronates (Chen et al., 2012).
Pyrotechnic Colorants
- Lithium-based compounds, including lithium salts of bis(azolyl)borates, have been investigated as environmentally friendly red pyrotechnic colorants. These compounds demonstrate the potential of lithium-based formulations in producing red light in pyrotechnic displays, highlighting the versatility of lithium-based compounds in pyrotechnics (Dufter et al., 2019; Dufter et al., 2020).
Electrochemical Applications
- In the field of electrochemistry, lithium-based borate compounds have been explored as additives for lithium battery electrolytes. These compounds, including lithium trihydroxyborates, enhance conductivity and stability, thereby improving the performance and efficiency of lithium batteries (Sun et al., 2002).
Catalysts in Organic Reactions
- Lithium-based borate compounds have been used as catalysts in Friedel–Crafts benzylation reactions, demonstrating their utility in organic synthesis and potential in catalyzing various organic reactions (MukaiyamaTeruaki et al., 2000).
Safety And Hazards
In case of skin contact, eye contact, inhalation, or ingestion, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
properties
IUPAC Name |
lithium;trihydroxy-[4-(trifluoromethyl)pyridin-2-yl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-11-5(3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAUNBHLSRPNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3LiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trihydroxy(4-(trifluoromethyl)pyridin-2-yl)borate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

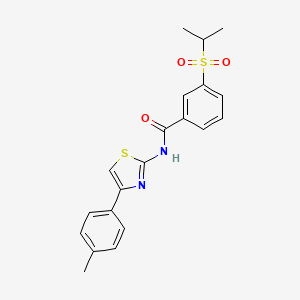
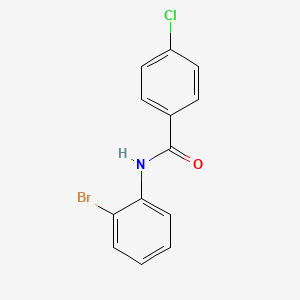
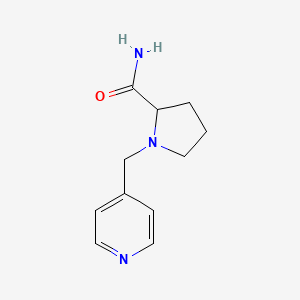
![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)
